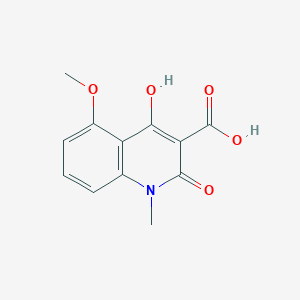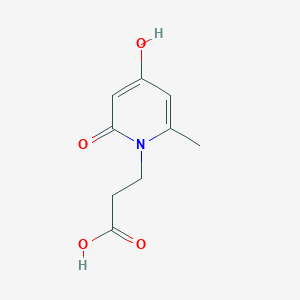
1-(3-羧基丙基)-4-羟基-6-甲基-2-吡啶酮
描述
3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol. This compound is characterized by its pyridine ring structure, which includes a hydroxyl group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group attached to the pyridine ring via a propyl linker.
科学研究应用
3-(4-Hydroxy-6-methyl-2-oxy-1,2-dihydropyridin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to investigate cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory and analgesic drugs.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving the condensation of an appropriate β-keto ester with an amine.
Introduction of the Hydroxyl Group: The hydroxyl group at the 4-position can be introduced through a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Methylation at the 6-Position: The methyl group at the 6-position can be introduced through a methylation reaction, typically using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using reagents like carbon dioxide or formic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, chromium trioxide, or Dess-Martin periodinane can be used.
Reduction: Reagents like lithium aluminum hydride or borane can be employed.
Substitution: Reagents like nitric acid, bromine, or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-1-carboxylic acid derivatives.
Reduction: Formation of 3-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanol.
Substitution: Formation of various substituted pyridine derivatives.
作用机制
The mechanism by which 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
相似化合物的比较
3-(4-Hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl)propanoic acid
4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-1-carboxylic acid
Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Uniqueness: 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is unique due to its specific structural features, such as the presence of both a hydroxyl group and a carboxylic acid group on the pyridine ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6-4-7(11)5-8(12)10(6)3-2-9(13)14/h4-5,11H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTULSHJBUBOZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


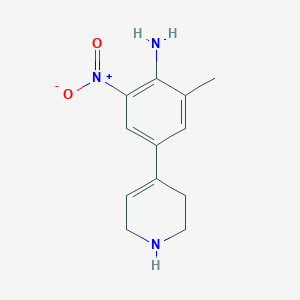

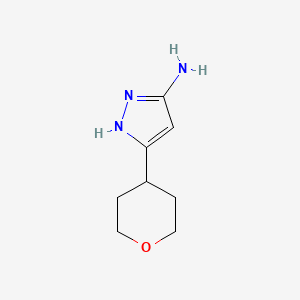
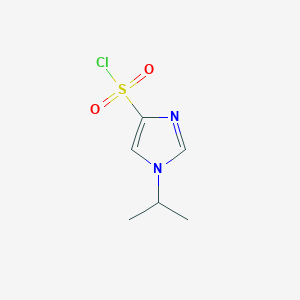
![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1395463.png)

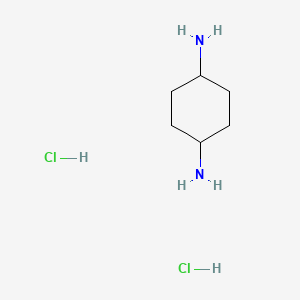
![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B1395470.png)

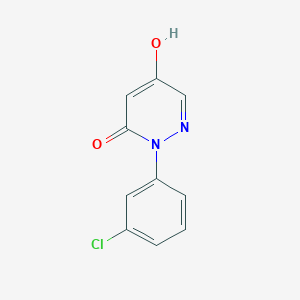
![4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B1395474.png)
![7-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1395476.png)
![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B1395477.png)
